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Compound of Interest

Compound Name:
3-Bromo-2-difluoromethoxy-5-

fluorophenol

Cat. No.: B1409784 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characterization of halogenated phenolic

compounds, with a focus on the data types relevant to the analysis of molecules such as 3-
Bromo-2-difluoromethoxy-5-fluorophenol. While a comprehensive public dataset for this

specific compound is not currently available, this document provides key spectroscopic

information for structurally related compounds and outlines the standard methodologies for

acquiring such data. A supplier, BLDpharm, has indicated the availability of NMR, HPLC, and

LC-MS data for 3-Bromo-2-difluoromethoxy-5-fluorophenol (CAS 1807244-29-6)[1].

Spectroscopic Data of Related Halogenated Phenols
To provide a relevant analytical framework, the following tables summarize key spectroscopic

data for commercially available, structurally similar compounds. This information serves as a

valuable reference for anticipating the spectral characteristics of 3-Bromo-2-difluoromethoxy-
5-fluorophenol.

Table 1: Physical and Chemical Properties of Related Phenolic Compounds
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Compound
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Appearance
Melting
Point (°C)

3-Bromo-5-

fluorophenol
433939-27-6 C₆H₄BrFO 191.00

White to

orange to

green

powder/cryst

al

36-40

2-Bromo-5-

fluorophenol
147460-41-1 C₆H₄BrFO 191.00 Not specified Not specified

3-

Fluorophenol
372-20-3 C₆H₅FO 112.10 Not specified Not specified

3-

Bromophenol
591-20-8 C₆H₅BrO 173.007 Not specified Not specified

Data sourced from Sigma-Aldrich, CymitQuimica[2], PubChem[3][4], and the NIST

WebBook[5].

Table 2: Mass Spectrometry Data for 2-Bromo-5-fluorophenol

Parameter Value

Library Main library

Top Peak (m/z) 192

2nd Highest Peak (m/z) 190

3rd Highest Peak (m/z) 83

Total Peaks 106

Data sourced from PubChem[3].

Experimental Protocols
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The following are generalized experimental methodologies for the spectroscopic analysis of

small organic molecules like 3-Bromo-2-difluoromethoxy-5-fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be

based on the solubility of the compound and the desired spectral window.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a proton-

decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of

scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

¹⁹F NMR Acquisition: For fluorinated compounds, fluorine-19 NMR is a crucial technique. A

standard one-pulse experiment is typically used. Chemical shifts are referenced to an

external standard such as CFCl₃.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum and report chemical shifts (δ) in parts per million (ppm) relative to a reference

standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide

and pressing it into a thin disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure KBr for pellets) should be

acquired and subtracted from the sample spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to functional groups

present in the molecule (e.g., O-H stretch for the phenol, C-F, C-Br, and C-O-C stretches).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-

MS) is often used. For less volatile or thermally labile compounds, direct infusion or Liquid

Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI) is preferred.

Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis

(e.g., Time-of-Flight - TOF, or Orbitrap) to determine the accurate mass of the molecular ion.

Data Acquisition: Acquire mass spectra over a relevant mass-to-charge (m/z) range. For ESI,

both positive and negative ion modes should be tested to determine which provides better

sensitivity.

Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact

mass of the compound. Analyze the fragmentation pattern to gain structural information. The

isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a novel chemical entity.
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Figure 1: General workflow for the synthesis and spectroscopic characterization of a new
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1409784?utm_src=pdf-body-img
https://www.benchchem.com/product/b1409784?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1409784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 1807244-29-6|3-Bromo-2-(difluoromethoxy)-5-fluorophenol|BLD Pharm [bldpharm.com]

2. cymitquimica.com [cymitquimica.com]

3. 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Phenol, 3-bromo- [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Halogenated
Phenols: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1409784#spectroscopic-data-nmr-ir-ms-of-3-bromo-
2-difluoromethoxy-5-fluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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